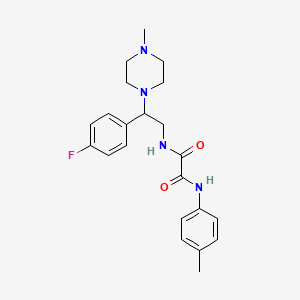

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

N1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorophenyl group, a 4-methylpiperazine moiety, and a para-methyl-substituted phenyl (p-tolyl) group. The p-tolyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-16-3-9-19(10-4-16)25-22(29)21(28)24-15-20(17-5-7-18(23)8-6-17)27-13-11-26(2)12-14-27/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCPKWREODJROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the fluorophenyl intermediate:

Synthesis of the piperazine derivative: The methylpiperazine moiety can be synthesized through nucleophilic substitution reactions.

Coupling reactions: The final step involves coupling the fluorophenyl intermediate with the piperazine derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Insights

Substituent Effects on Bioactivity

- Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance receptor binding compared to S336’s 2,4-dimethoxybenzyl, as fluorine’s electronegativity improves dipole interactions. However, S336’s pyridinylethyl group confers flavor-enhancing properties absent in the target .

- Piperazine vs. Guanidine Moieties: The 4-methylpiperazine in the target compound likely improves solubility and bioavailability over BNM-III-170’s guanidinomethyl group, which enhances vaccine efficacy via CD4 mimicry .

Metabolic and Toxicity Profiles

- The target compound’s methylpiperazine may reduce CYP450 inhibition risks compared to S336’s pyridinylethyl group, which shows 51% CYP3A4 inhibition .

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS Number: 903256-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.38 g/mol. The compound features an oxalamide structure, which is significant for its pharmacological potential.

| Property | Value |

|---|---|

| CAS Number | 903256-11-1 |

| Molecular Formula | C₁₆H₂₃FN₄O₂ |

| Molecular Weight | 322.38 g/mol |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, particularly in the central nervous system (CNS). Compounds containing piperazine moieties, such as this one, are known to exhibit diverse pharmacological effects, including:

- Serotonin and Dopamine Receptor Affinity : The piperazine group enhances affinity towards serotonin and dopamine receptors, which are crucial for mood regulation and various CNS functions .

- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of ribosomal S6 kinase (RSK), which is implicated in cancer and other diseases characterized by aberrant cell signaling pathways .

Case Studies and Research Findings

- Piperazine Derivatives : Research has demonstrated that substituted aryl piperazine derivatives exhibit significant pharmacological activity. For instance, compounds with similar structures have been evaluated for their ability to penetrate the blood-brain barrier and their efficacy as skeletal muscle relaxants .

- Monoamine Oxidase Inhibition : A related study on pyridazinones containing piperazine moieties showed promising results as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. Compounds were assessed for their IC50 values, revealing potent inhibition at nanomolar concentrations .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl rings significantly influences the biological activity of oxalamide derivatives. For example, meta-substituted compounds exhibited stronger MAO-B inhibition compared to para-substituted ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.